![molecular formula C13H16N2O B256201 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one
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Overview
Description
8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one, also known as PHP or octahydropyrrolopyrimidine, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for the development of new drugs for various diseases. In
Mechanism of Action
The exact mechanism of action of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one is thought to enhance the activity of GABA receptors, leading to an overall decrease in neuronal activity.
Biochemical and Physiological Effects
8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce seizure activity, increase pain threshold, and reduce anxiety-like behavior. Additionally, 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one is that it has a unique structure that makes it a promising candidate for the development of new drugs. Additionally, 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one has been extensively studied in animal models and has shown promising results. However, one limitation of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Future Directions
There are several future directions for the study of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one. One area of research is the development of new drugs based on the structure of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one. Additionally, further investigation into the mechanism of action of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one could lead to a better understanding of its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one in humans.
Synthesis Methods
The synthesis of 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one involves the reaction of 2,4,6-trichloropyrimidine with cyclohexanone in the presence of sodium hydride and a catalytic amount of copper iodide. The resulting intermediate is then treated with phenylmagnesium bromide to yield 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one. The yield of this process is typically around 50%, and the purity can be improved through recrystallization.
Scientific Research Applications
8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, 8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. It has also been studied as a potential anticancer agent.
properties
IUPAC Name |
8a-phenyl-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-7-8-13(11-5-2-1-3-6-11)14-9-4-10-15(12)13/h1-3,5-6,14H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKUXARBYXJFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCC(=O)N2C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one |
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